5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide
Beschreibung
This compound is a sulfonamide derivative featuring a 1,4-diazepane ring substituted with a 1H-imidazol-4-ylsulfonyl group and a 2-methoxybenzamide moiety. Its structural complexity arises from the dual sulfonyl linkages and the heterocyclic framework, which may confer unique physicochemical and biological properties. Potential applications may include enzyme inhibition or receptor modulation, given the prevalence of sulfonamides and diazepane derivatives in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O6S2/c1-27-14-4-3-12(9-13(14)16(17)22)28(23,24)20-5-2-6-21(8-7-20)29(25,26)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H2,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFDTHUQNYFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Imidazole ring : Known for its role in enzyme catalysis and as a pharmacophore in various drugs.
- Diazepan moiety : Associated with anxiolytic and sedative effects.
- Sulfonamide linkages : Often exhibit antibacterial properties.
The molecular weight of the compound is approximately 398.5 g/mol, with a logP value indicating moderate lipophilicity, which is advantageous for cellular permeability .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate IC50 values in the low micromolar range, suggesting significant inhibitory potency .
- Antibacterial Activity : Preliminary studies have demonstrated that the compound exhibits antibacterial properties against various strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Inhibition | 2.14 ± 0.003 | |
| Urease | Inhibition | 0.63 ± 0.001 | |
| Antibacterial | Zone of Inhibition | Varies by strain |
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antibacterial agent.
Pharmacological Profile
The pharmacological profile of the compound suggests multiple therapeutic avenues:
- Antimicrobial Applications : Given its antibacterial activity, further investigations into its use against resistant bacterial strains are warranted.
- Neurological Implications : The AChE inhibition suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Compound A: N-({4-[(Cyclopropylamino)carbonyl]phenyl}sulfonyl)-2-methoxybenzamide (Cyprosulfamide, CAS No. 221667-31-8)
- Structure : Shares the 2-methoxybenzamide and sulfonylphenyl backbone but lacks the diazepane and imidazole moieties.
- Function : Used as a herbicide safener in formulations with Isoxaflutole to enhance crop selectivity .
Compound B : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline
- Structure : Contains a benzimidazole core and methoxyaniline group but lacks sulfonyl and diazepane components.
- Synthesis: Prepared via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by purification via HPLC .
- Application : Benzimidazole derivatives are commonly explored for antimicrobial and anticancer activity, suggesting possible overlapping therapeutic avenues with the target compound .
Compound C : S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )
- Structure : Feature sulfonylphenyl and triazole-thione groups but lack the diazepane-imidazole system.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization and S-alkylation with α-halogenated ketones .
- Spectroscopic Data : IR spectra show νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), consistent with thione tautomers .
Mechanistic Insights
- Target Compound vs. Cyprosulfamide : The diazepane-imidazole system may enhance lipophilicity and membrane permeability compared to Cyprosulfamide’s simpler carbamate-sulfonamide structure. This could improve bioavailability but increase metabolic instability .
- Target Compound vs. Benzimidazoles : The sulfonyl groups in the target compound may enable stronger hydrogen bonding with biological targets (e.g., enzymes), whereas benzimidazoles rely on π-π stacking interactions .
- Target Compound vs. Triazoles : The diazepane ring’s conformational flexibility might offer broader binding mode adaptability compared to rigid triazole-thione systems .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
